3-Methyl-2-(trifluoromethyl)phenol chemical properties
3-Methyl-2-(trifluoromethyl)phenol chemical properties
An In-depth Technical Guide to 3-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-37-6)
Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design. The trifluoromethyl group (-CF3) is particularly valued for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1] When combined with other functional groups on an aromatic scaffold, the resulting property space is rich with potential. This guide provides a deep technical dive into 3-Methyl-2-(trifluoromethyl)phenol, a compound whose specific substitution pattern—an ortho-trifluoromethyl group and a meta-methyl group adjacent to a phenolic hydroxyl—creates a unique chemical entity with significant potential as a building block for pharmaceuticals and advanced materials.
This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a causal understanding of this molecule's behavior, grounded in established chemical principles and field-proven methodologies. We will explore its physicochemical profile, predict its spectroscopic signature, propose a robust synthesis pathway, and discuss its strategic value in research and development.
Section 1: Core Chemical & Physicochemical Profile
3-Methyl-2-(trifluoromethyl)phenol is a substituted aromatic alcohol. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group profoundly influences the properties of the phenolic ring and hydroxyl functionality. While extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, we can construct a reliable profile based on computed data and comparison with related isomers.
Table 1: Core Properties of 3-Methyl-2-(trifluoromethyl)phenol
| Property | Value / Information | Source / Citation |
|---|---|---|
| CAS Number | 106877-37-6 | [2] |
| Molecular Formula | C₈H₇F₃O | [2] |
| Molecular Weight | 176.14 g/mol | [2] |
| IUPAC Name | 3-methyl-2-(trifluoromethyl)phenol | [2] |
| Computed LogP | 2.8 | [2] |
| Melting Point | Not experimentally reported. Expected to be a low-melting solid or liquid at room temperature. | N/A |
| Boiling Point | Not experimentally reported. | N/A |
| pKa | Not experimentally reported. Predicted to be lower (more acidic) than m-cresol (pKa ~10.1) due to the strong inductive effect of the ortho-CF₃ group. | N/A |
Expert Insights on Physicochemical Properties:
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Acidity (pKa): The trifluoromethyl group at the ortho position exerts a powerful electron-withdrawing inductive effect (-I effect), which stabilizes the corresponding phenoxide anion. This stabilization facilitates the deprotonation of the hydroxyl group, leading to a significantly lower pKa (increased acidity) compared to unsubstituted phenol or methyl-substituted phenols (cresols).
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Lipophilicity (LogP): The computed LogP of 2.8 indicates a significant lipophilic character, a key attribute for CNS-targeted drug candidates or other applications requiring membrane permeability.[1] This value is a balance between the hydrophobic contributions of the benzene ring, methyl group, and trifluoromethyl group, and the hydrophilic contribution of the hydroxyl group.
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Conformation & Hydrogen Bonding: The ortho-positioning of the -CF3 group relative to the -OH group may allow for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms. This interaction can influence the molecule's preferred conformation, potentially impacting its boiling point, solubility, and interaction with biological targets.
Section 2: Predicted Spectroscopic Signature
Definitive characterization of a molecule is impossible without spectroscopic analysis. While public spectral data for this specific compound is scarce, we can predict its signature based on fundamental principles and data from analogous structures. This provides a reliable template for researchers to verify the identity and purity of synthesized material.
Table 2: Predicted Spectroscopic Data for 3-Methyl-2-(trifluoromethyl)phenol
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Three signals, exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) consistent with a 1,2,3-trisubstituted benzene ring. Methyl (δ ~2.3 ppm): A sharp singlet, integrating to 3H. Hydroxyl (δ 5-7 ppm): A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): 6 distinct signals. CF₃ Carbon (δ ~123 ppm): A characteristic quartet (¹JCF ≈ 270-275 Hz) due to one-bond coupling with the three fluorine atoms. C-CF₃ Carbon (Aromatic): The signal for the carbon attached to the CF₃ group will show a smaller quartet (²JCCF ≈ 30-35 Hz). Methyl Carbon (δ ~20 ppm): A singlet. |
| ¹⁹F NMR | A single resonance (singlet) expected in the range of δ -60 to -65 ppm (relative to CFCl₃), characteristic of a trifluoromethyl group attached to an aromatic ring. |
| IR Spectroscopy | ~3200-3600 cm⁻¹: Broad O-H stretch. ~2850-3100 cm⁻¹: Aromatic and aliphatic C-H stretches. ~1450-1600 cm⁻¹: Aromatic C=C stretches. ~1100-1350 cm⁻¹: Strong, characteristic C-F stretches. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 176. Key Fragments: m/z = 157 ([M-F]⁺, unlikely), m/z = 107 ([M-CF₃]⁺), m/z = 77 ([C₆H₅]⁺). |
Section 3: Synthesis and Reaction Chemistry
A robust and scalable synthesis is paramount for any chemical intermediate. Based on established organometallic and aromatic chemistry, a logical and efficient pathway to 3-Methyl-2-(trifluoromethyl)phenol can be proposed starting from commercially available 2-amino-3-methylphenol.
Proposed Synthesis Pathway:
The proposed synthesis is a two-step process:
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Sandmeyer Reaction: Conversion of the starting amine to a more versatile aryl bromide (2-bromo-3-methylphenol).
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Copper-Mediated Trifluoromethylation: Introduction of the trifluoromethyl group via a cross-coupling reaction.
